molecular formula C21H17BrO5 B3464148 [4-[(E)-[5-(4-bromophenyl)-2-oxofuran-3-ylidene]methyl]-2-ethoxyphenyl] acetate

[4-[(E)-[5-(4-bromophenyl)-2-oxofuran-3-ylidene]methyl]-2-ethoxyphenyl] acetate

Cat. No.: B3464148
M. Wt: 429.3 g/mol
InChI Key: GJLVKXMZIAQXSP-MHWRWJLKSA-N
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Description

[4-[(E)-[5-(4-bromophenyl)-2-oxofuran-3-ylidene]methyl]-2-ethoxyphenyl] acetate: is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, an oxofuran ring, and an ethoxyphenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[5-(4-bromophenyl)-2-oxofuran-3-ylidene]methyl]-2-ethoxyphenyl] acetate typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl compound to introduce the bromine atom.

    Formation of the Oxofuran Ring: The bromophenyl intermediate undergoes a cyclization reaction to form the oxofuran ring.

    Formation of the Ethoxyphenyl Acetate Moiety: The final step involves the esterification of the intermediate with ethoxyphenyl acetate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the carbonyl groups within the compound, resulting in the formation of alcohol derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the bromophenyl group is particularly significant in enhancing biological activity.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising lead compound for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure imparts desirable properties to the final products, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of [4-[(E)-[5-(4-bromophenyl)-2-oxofuran-3-ylidene]methyl]-2-ethoxyphenyl] acetate involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the oxofuran ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-[(E)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]-2-ethoxyphenyl] acetate
  • [4-[(E)-[5-(4-fluorophenyl)-2-oxofuran-3-ylidene]methyl]-2-ethoxyphenyl] acetate
  • [4-[(E)-[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]-2-ethoxyphenyl] acetate

Uniqueness

The uniqueness of [4-[(E)-[5-(4-bromophenyl)-2-oxofuran-3-ylidene]methyl]-2-ethoxyphenyl] acetate lies in the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its biological activity compared to its analogs.

Properties

IUPAC Name

[4-[(E)-[5-(4-bromophenyl)-2-oxofuran-3-ylidene]methyl]-2-ethoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrO5/c1-3-25-20-11-14(4-9-18(20)26-13(2)23)10-16-12-19(27-21(16)24)15-5-7-17(22)8-6-15/h4-12H,3H2,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLVKXMZIAQXSP-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Br)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Br)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-[(E)-[5-(4-bromophenyl)-2-oxofuran-3-ylidene]methyl]-2-ethoxyphenyl] acetate
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[4-[(E)-[5-(4-bromophenyl)-2-oxofuran-3-ylidene]methyl]-2-ethoxyphenyl] acetate
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[4-[(E)-[5-(4-bromophenyl)-2-oxofuran-3-ylidene]methyl]-2-ethoxyphenyl] acetate

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